(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2680528-05-4
VCID: VC11549434
InChI: InChI=1S/C6H13NO.ClH/c1-2-6(8)3-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H
SMILES:
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride

CAS No.: 2680528-05-4

Cat. No.: VC11549434

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride - 2680528-05-4

Specification

CAS No. 2680528-05-4
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name 3-amino-1-ethylcyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-2-6(8)3-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H
Standard InChI Key CVTKVWXGNZDIOS-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(C1)N)O.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1s,3r)-3-Amino-1-ethylcyclobutan-1-ol hydrochloride features a four-membered cyclobutane ring substituted with:

  • A hydroxyl group (-OH) at position 1

  • An ethyl group (-CH2CH3) at position 1

  • An amino group (-NH2) at position 3

The stereochemical descriptor "(1s,3r)" indicates the spatial arrangement: the hydroxyl and ethyl groups occupy axial positions on the same face of the cyclobutane ring, while the amino group resides equatorially .

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(1s,3r)-3-Amino-1-ethylcyclobutanol HClC₆H₁₄ClNO151.64-OH, -NH₂, -CH₂CH₃
(1R,3S)-3-Aminocyclopentanol HCl C₅H₁₂ClNO137.61-OH, -NH₂ (cyclopentane)
trans-3-Amino-1-methylcyclobutanol HClC₅H₁₂ClNO137.61-OH, -NH₂, -CH₃ (trans)

The ethyl group increases molecular weight by 14.03 g/mol compared to methyl analogs, altering hydrophobicity and steric interactions .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • N-H stretch (3300–3500 cm⁻¹) from the amino group

    • O-H stretch (3200–3600 cm⁻¹) from the hydroxyl group

    • C-N bend (1250–1350 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Ethyl group protons (δ 0.9–1.5 ppm), cyclobutane ring protons (δ 1.8–2.5 ppm), hydroxyl proton (δ 1.5–2.0 ppm, broad) .

    • ¹³C NMR: Cyclobutane carbons (δ 25–35 ppm), ethyl carbons (δ 10–20 ppm for CH3, δ 25–35 ppm for CH2) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be approached via:

  • Cyclobutane Ring Formation: [2+2] cycloaddition of ethylene derivatives under photochemical conditions.

  • Functionalization: Introducing the ethyl, amino, and hydroxyl groups via nucleophilic substitution or oxidation-reduction sequences .

Stepwise Synthesis Protocol

A patent-derived route for analogous compounds involves enzymatic resolution and hydrogenation :

Step 1: Chiral Intermediate Preparation

  • Substrate: Racemic N-protected amino cyclobutanol ester.

  • Enzymatic Resolution: Lipase PS Amano selectively hydrolyzes the (1s,3r)-enantiomer in vinyl acetate, achieving >97% enantiomeric excess .

Step 2: Hydrogenation and Deprotection

  • Palladium-Catalyzed Hydrogenation: Reduces double bonds in intermediates (e.g., cyclopentene derivatives) to saturate the ring .

  • Acid Hydrolysis: Hydrochloric acid in isopropanol removes tert-butyl carbamate protections, yielding the hydrochloride salt .

Table 2: Critical Reaction Parameters

StepConditionsYield
Enzymatic ResolutionLipase PS Amano, vinyl acetate, 25°C43%
Hydrogenation10% Pd/C, H₂ (0.2 MPa), methanol>99%
DeprotectionHCl/i-PrOH, 25°C85–90%

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated 180–190°C (decomposition) based on cyclopentanol analogs .

  • Solubility:

    • Water: 50–100 mg/mL (pH-dependent protonation of amino group) .

    • Organic Solvents: Soluble in methanol, dimethyl sulfoxide (DMSO) .

Partitioning Behavior

  • LogP (Octanol-Water): Calculated 1.75–1.90, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

  • Polar Surface Area (PSA): 46.25 Ų, correlating with hydrogen-bonding capacity .

Pharmaceutical and Industrial Applications

Material Science Applications

  • Chiral Ligands: Potential for asymmetric catalysis in synthetic chemistry due to rigid cyclobutane backbone .

  • Polymer Modifiers: Hydroxyl and amino groups enable crosslinking in epoxy resins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator